2,1-Benzisothiazole-6-carboxaldehyde
Overview
Description
2,1-Benzisothiazole-6-carboxaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring with an aldehyde functional group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazole-6-carboxaldehyde typically involves the formylation of 2,1-benzisothiazole. One common method is the Vilsmeier-Haack reaction, where 2,1-benzisothiazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisothiazole-6-carboxaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: The aldehyde group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazones, which may have potential biological activities.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Major Products Formed:
Hydrazones: Formed from condensation with hydrazines.
Alcohols: Formed from reduction of the aldehyde group.
Carboxylic Acids: Formed from oxidation of the aldehyde group.
Scientific Research Applications
2,1-Benzisothiazole-6-carboxaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole-6-carboxaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
1,3-Benzothiazole: Another isomer with a different arrangement of the thiazole ring, used in similar applications but with distinct properties.
2,1,3-Benzothiadiazole: Contains a diazole ring instead of a thiazole ring, known for its applications in materials science and medicinal chemistry.
Uniqueness: 2,1-Benzisothiazole-6-carboxaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and functionalization potential. Its aldehyde group at the 6th position allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2,1-benzothiazole-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKKKNVTVASVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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